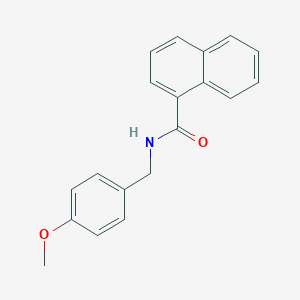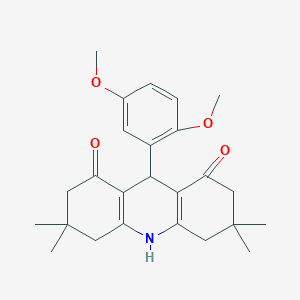![molecular formula C13H15N3O2S B249294 4-[4-(Benzyloxy)-1,2,5-thiadiazol-3-yl]morpholine](/img/structure/B249294.png)
4-[4-(Benzyloxy)-1,2,5-thiadiazol-3-yl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(Benzyloxy)-1,2,5-thiadiazol-3-yl]morpholine, also known as BTTM, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BTTM is a member of the thiadiazole family of compounds and has been shown to possess a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Mécanisme D'action
The exact mechanism of action of 4-[4-(Benzyloxy)-1,2,5-thiadiazol-3-yl]morpholine is not fully understood. However, studies have shown that 4-[4-(Benzyloxy)-1,2,5-thiadiazol-3-yl]morpholine exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 4-[4-(Benzyloxy)-1,2,5-thiadiazol-3-yl]morpholine also exhibits anti-inflammatory activity by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. The anti-microbial activity of 4-[4-(Benzyloxy)-1,2,5-thiadiazol-3-yl]morpholine is thought to be due to its ability to disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects:
4-[4-(Benzyloxy)-1,2,5-thiadiazol-3-yl]morpholine has been shown to have a range of biochemical and physiological effects. Studies have shown that 4-[4-(Benzyloxy)-1,2,5-thiadiazol-3-yl]morpholine can inhibit the activity of enzymes such as matrix metalloproteinases and cyclooxygenase-2, which are involved in cancer progression and inflammation. 4-[4-(Benzyloxy)-1,2,5-thiadiazol-3-yl]morpholine has also been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis. In addition, 4-[4-(Benzyloxy)-1,2,5-thiadiazol-3-yl]morpholine has been shown to have antioxidant activity, which may contribute to its anti-cancer and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-[4-(Benzyloxy)-1,2,5-thiadiazol-3-yl]morpholine is its broad range of biological activities, which makes it a promising candidate for the development of novel therapeutics. 4-[4-(Benzyloxy)-1,2,5-thiadiazol-3-yl]morpholine is also relatively easy to synthesize and has been shown to exhibit low toxicity in animal studies. However, one limitation of 4-[4-(Benzyloxy)-1,2,5-thiadiazol-3-yl]morpholine is its poor solubility in aqueous solutions, which may limit its use in some experimental settings.
Orientations Futures
There are several potential future directions for research on 4-[4-(Benzyloxy)-1,2,5-thiadiazol-3-yl]morpholine. One area of interest is the development of 4-[4-(Benzyloxy)-1,2,5-thiadiazol-3-yl]morpholine derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the molecular targets of 4-[4-(Benzyloxy)-1,2,5-thiadiazol-3-yl]morpholine and the mechanisms underlying its biological activities. In addition, further studies are needed to evaluate the safety and efficacy of 4-[4-(Benzyloxy)-1,2,5-thiadiazol-3-yl]morpholine in animal models and clinical trials.
Méthodes De Synthèse
4-[4-(Benzyloxy)-1,2,5-thiadiazol-3-yl]morpholine can be synthesized using a variety of methods, including the reaction of 4-morpholinecarboxaldehyde with 4-(benzyloxy)thiosemicarbazide followed by cyclization with phosphorous oxychloride. Another method involves the reaction of 4-benzyloxy-1,2,5-thiadiazole-3-carboxylic acid hydrazide with formaldehyde and morpholine in the presence of acetic acid. Both methods result in the formation of 4-[4-(Benzyloxy)-1,2,5-thiadiazol-3-yl]morpholine with high yields.
Applications De Recherche Scientifique
4-[4-(Benzyloxy)-1,2,5-thiadiazol-3-yl]morpholine has been extensively studied for its potential therapeutic applications. Studies have shown that 4-[4-(Benzyloxy)-1,2,5-thiadiazol-3-yl]morpholine exhibits anti-cancer activity against a variety of cancer cell lines, including breast, prostate, and lung cancer cells. 4-[4-(Benzyloxy)-1,2,5-thiadiazol-3-yl]morpholine has also been shown to possess anti-inflammatory activity by inhibiting the production of inflammatory cytokines. In addition, 4-[4-(Benzyloxy)-1,2,5-thiadiazol-3-yl]morpholine has been shown to possess anti-microbial activity against a range of microorganisms, including bacteria and fungi.
Propriétés
Nom du produit |
4-[4-(Benzyloxy)-1,2,5-thiadiazol-3-yl]morpholine |
|---|---|
Formule moléculaire |
C13H15N3O2S |
Poids moléculaire |
277.34 g/mol |
Nom IUPAC |
4-(4-phenylmethoxy-1,2,5-thiadiazol-3-yl)morpholine |
InChI |
InChI=1S/C13H15N3O2S/c1-2-4-11(5-3-1)10-18-13-12(14-19-15-13)16-6-8-17-9-7-16/h1-5H,6-10H2 |
Clé InChI |
ANCGOXWBXXNPNP-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=NSN=C2OCC3=CC=CC=C3 |
SMILES canonique |
C1COCCN1C2=NSN=C2OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




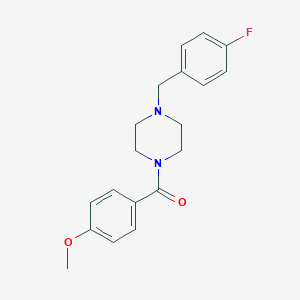
![1-Cyclopentyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B249215.png)
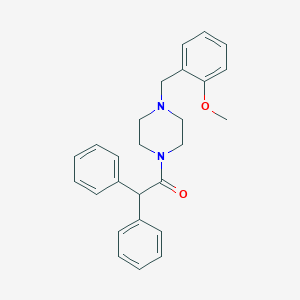
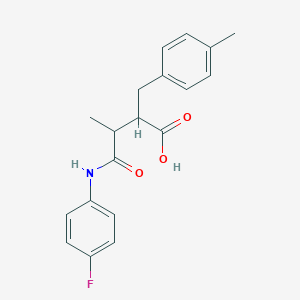

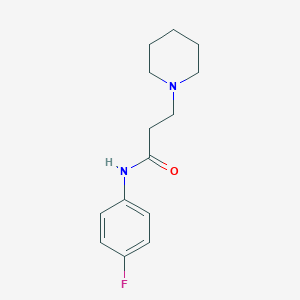

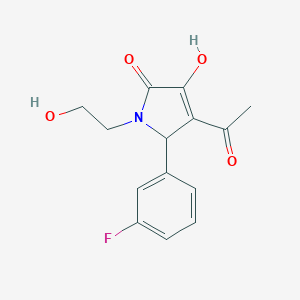

![5'-bromo-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B249228.png)
![7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B249229.png)
